molecular formula C8H17NO2S B13255850 1-(4-Methylcyclohexyl)methanesulfonamide

1-(4-Methylcyclohexyl)methanesulfonamide

Cat. No.: B13255850
M. Wt: 191.29 g/mol
InChI Key: MQBKXVDOASGCGA-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanesulfonamide is an organic compound with the molecular formula C8H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylcyclohexylamine+Methanesulfonyl chloride(4-Methylcyclohexyl)methanesulfonamide+HCl\text{4-Methylcyclohexylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{(4-Methylcyclohexyl)methanesulfonamide} + \text{HCl} 4-Methylcyclohexylamine+Methanesulfonyl chloride→(4-Methylcyclohexyl)methanesulfonamide+HCl

Industrial Production Methods

In industrial settings, the production of (4-Methylcyclohexyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(4-Methylcyclohexyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-(4-methylcyclohexyl)methanesulfonamide: A closely related compound with slight structural differences.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

Uniqueness

(4-Methylcyclohexyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler sulfonamides.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(4-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H17NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)

InChI Key

MQBKXVDOASGCGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CS(=O)(=O)N

Origin of Product

United States

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